Anthranil

概述

描述

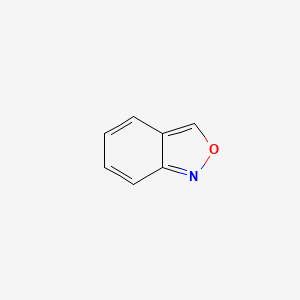

Anthranil, also known as 2,1-benzisoxazole, is an organic compound with the molecular formula C₇H₅NO. It features a fused benzene-isoxazole bicyclic ring structure. This compound is an isomer of benzoxazole and benzisoxazole, with its oxygen atom located in the 1-position. This unique structure results in disrupted aromaticity, making it the least stable among its isomers . Anthranils are versatile building blocks in the assembly of various carbon-nitrogen bonds and medicinally active heterocyclic systems .

作用机制

Target of Action

Anthranil, also known as 2,1-Benzisoxazole, primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play crucial roles in the metabolism of amino acids, which are the building blocks of proteins.

Mode of Action

It is known that this compound can participate in a variety of amination reactions, including cross-coupling reactions, c–h aminations, and annulation reactions . These reactions demonstrate the great synthetic potential of this compound, providing a powerful platform for C–N bond formation and heterocycle synthesis .

Biochemical Pathways

This compound is involved in several biochemical pathways. It has been used in the assembly of various C–N bonds and medicinally active heterocyclic systems . In one study, a Rh (III)-catalyzed C–H amination of benzamides and isoquinolones with this compound was realized . This transformation is directed by a weakly coordinated tertiary amide .

Result of Action

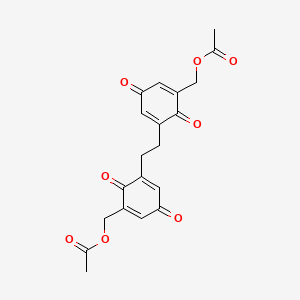

It is known that this compound and its derivatives have a broad spectrum of pharmacological activities . For example, 3-aryl Anthranils, which can be synthesized from this compound, are key synthetic precursors towards several marketed nonsteroidal anti-inflammatory drugs (NSAIDs) such as amfenac, bromfenac, and nepafenac .

Action Environment

It is known that this compound is generally bench stable because it satisfies the hückel rule . This suggests that this compound may be stable under a variety of environmental conditions.

生化分析

Biochemical Properties

Anthranil plays a significant role in biochemical reactions, particularly in the formation of C-N bonds and heterocyclic systems . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in electrophilic aromatic substitution reactions, where it interacts with arenes and other substrates to form 3-aryl anthranils . These interactions are facilitated by activators such as trifluoromethanesulfonic anhydride (Tf₂O), which enhance the reactivity of this compound .

Cellular Effects

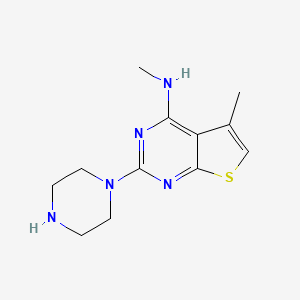

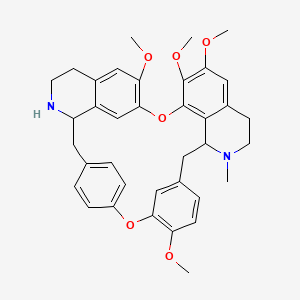

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been used as synthetic precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) like amfenac, bromfenac, and nepafenac, which modulate inflammatory responses in cells . Additionally, this compound-based compounds such as chlordiazepoxide are used to treat anxiety and insomnia by affecting neurotransmitter pathways in the brain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The electrophilic aromatic substitution mechanism involves the activation of this compound by Tf₂O, leading to the formation of reactive intermediates that interact with arenes and other substrates . This process results in the formation of 3-aryl anthranils, which can further undergo reductive cleavage to form biologically active compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of activators like Tf₂O . Long-term studies have shown that this compound derivatives maintain their biological activity over extended periods, making them suitable for drug development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound and its derivatives exhibit therapeutic effects, such as anti-inflammatory and anxiolytic properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.

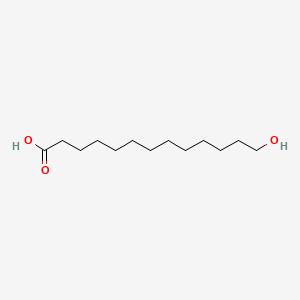

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, the reductive cleavage of this compound derivatives to form 2-aminodiaryl ketones involves enzymatic processes that are crucial for the synthesis of NSAIDs . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . For instance, this compound derivatives can cross the blood-brain barrier, allowing them to exert their effects on the central nervous system .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, where it can exert its biochemical effects . For example, this compound derivatives may localize to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism .

准备方法

Synthetic Routes and Reaction Conditions: Anthranils can be synthesized through various methods. One common method involves the formation of anthranils from nitroarenes and phenylacetonitriles in protic media. This reaction proceeds via the formation of a sigma-adduct of the arylacetonitrile anion to the nitroarene . Transition metal-catalyzed cross-coupling reactions of anthranils with organometallic reagents have also been developed as an efficient route to construct carbon-nitrogen bonds. Anthranils serve as electrophilic aminating reagents in these reactions through selective nitrogen-oxygen bond cleavage .

Industrial Production Methods: Industrial production of anthranils often involves large-scale synthesis using the aforementioned methods. The use of transition metal catalysts and organometallic reagents allows for efficient and scalable production of anthranils, which are then used as intermediates in the synthesis of various pharmaceuticals and other chemical products .

化学反应分析

Types of Reactions: Anthranils undergo a variety of chemical reactions, including:

Oxidation: Anthranils can be oxidized to form various oxidized derivatives.

Reduction: Reduction of anthranils can lead to the formation of 2-aminoaryl ketones.

Substitution: Electrophilic aromatic substitution reactions can be used to introduce various substituents onto the anthranil ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder is often used as a reducing agent.

Substitution: Electrophilic aromatic substitution reactions typically use trifluoromethanesulfonic anhydride (Tf₂O) as an activator.

Major Products Formed:

Oxidation: Oxidized this compound derivatives.

Reduction: 2-aminoaryl ketones.

Substitution: Various substituted anthranils, including 3-aryl anthranils.

科学研究应用

相似化合物的比较

Anthranil is similar to other benzisoxazole compounds, such as benzoxazole and benzisoxazole. this compound is unique due to its disrupted aromaticity and its specific reactivity in transition metal-catalyzed processes . Similar compounds include:

Benzoxazole: An isomer of this compound with the oxygen atom in the 1-position.

Benzisoxazole: Another isomer with the oxygen atom in the 2-position.

This compound’s unique structure and reactivity make it a valuable compound in various chemical and industrial applications.

属性

IUPAC Name |

2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKCAHQKNJXICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181565 | |

| Record name | Anthranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-58-9 | |

| Record name | 2,1-Benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[c]isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58GQ20G9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

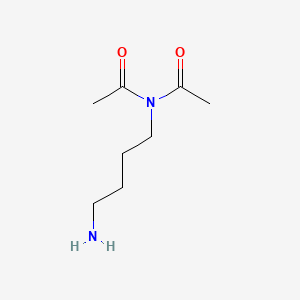

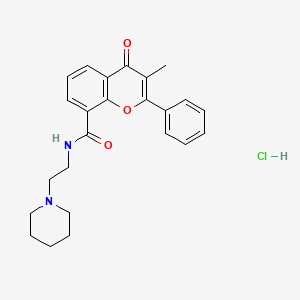

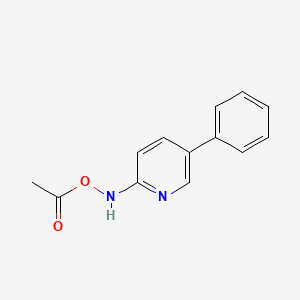

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of anthranil?

A1: The molecular formula of this compound is C7H5NO, and its molecular weight is 119.12 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic bands in its infrared (IR) and Raman spectra. DFT calculations have been used to assign these bands, confirming the presence of specific functional groups. []

Q3: How does the aromaticity of this compound compare to related compounds?

A3: Studies comparing the thermochemical properties and nucleus-independent chemical shifts of this compound with its isomers (benzoxazole, 1,2-benzisoxazole, 2-cyanophenol) and related heterocycles (isoxazole, oxazole, benzofurazan, isobenzofuran) have provided insights into the unique aromatic character of this compound. []

Q4: What are the common synthetic routes to access this compound derivatives?

A4: Anthranils can be synthesized through various methods:

- Thermal or catalytic decomposition of o-azidoaryl ketones: This well-established method allows for the preparation of diversely substituted anthranils. []

- Ruthenium-catalyzed oxidative coupling of vinylene carbonate with isoxazoles: This approach enables the synthesis of fused anthranils. []

- Electrophilic aromatic substitution (EAS) of anthranils with arenes: This strategy provides access to valuable 3-aryl anthranils from readily available starting materials. []

Q5: How can anthranils be used as building blocks in organic synthesis?

A5: Anthranils serve as versatile building blocks for constructing various heterocycles and complex molecules. Some notable applications include:

- Synthesis of quinolines: Anthranils readily undergo [4+2]-cycloaddition reactions with α,β-unsaturated ketones, offering a route to diversely substituted quinolines. [, ]

- Formation of acridones: Anthranils can be transformed into acridones through thermal rearrangements, although these reactions can be sensitive to temperature, solvent, and catalysts. [, ]

- Construction of indoloindolones: Cp*Co(III)-catalyzed [4+1] annulation of sulfoxonium ylides with anthranils provides an efficient route to indole-indolone scaffolds. []

- Access to benzodiazepines: A base-mediated [3+4] cycloaddition of anthranils with azaoxyallyl cations offers a new approach to multisubstituted benzodiazepines. []

Q6: How do substituents on the this compound ring influence its reactivity?

A6: The presence and nature of substituents on the this compound ring significantly influence its reactivity in electrophilic substitution and cycloaddition reactions. For instance:

- Electron-withdrawing groups (e.g., nitro) at the 6-position enhance the reactivity of anthranils towards cycloaddition reactions with dimethyl acetylenedicarboxylate. []

- Substituents at the 5-position can direct the regioselectivity of electrophilic aromatic substitutions. [, ]

Q7: What types of catalytic reactions involve anthranils?

A7: Anthranils have emerged as valuable substrates and reagents in various transition metal-catalyzed reactions:

- C-H Amination: Anthranils function as electrophilic aminating agents in transition metal-catalyzed C-H amination reactions, enabling the synthesis of diverse nitrogen-containing compounds. [, , , , ]

- Annulation Reactions: Gold(I) and rhodium(III) catalysts have proven particularly effective in promoting annulation reactions of anthranils with alkynes, allenes, and other unsaturated partners, leading to the formation of complex heterocyclic structures. [, , , , ]

Q8: What is the role of this compound in these catalytic transformations?

A8: this compound can play dual roles in catalytic reactions:

- Aminating agent: It can act as an electrophilic aminating reagent, transferring its nitrogen atom to a substrate. [, ]

- Transient directing group: The nitrogen atom in this compound can coordinate to a metal catalyst, directing the functionalization of a substrate. After the desired transformation, the this compound moiety can be readily removed or transformed. []

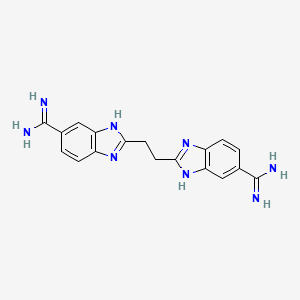

Q9: Have any this compound derivatives exhibited biological activity?

A9: Yes, various this compound derivatives have demonstrated a range of biological activities:

- Antibacterial activity: Some 2-propyl-4(3H)-quinazolinone derivatives, synthesized from this compound precursors, have shown promising antibacterial activity. []

- Inhibition of L-DOPA decarboxylase: this compound-hydroxamic acid has been found to lower catecholamine levels in the mouse brain by inhibiting L-DOPA decarboxylase activity. []

- Antifungal activity: N-acyl derivatives of anthranilic acid exhibited antifungal activity against Candida albicans, including its biofilm forms. []

Q10: Are there any this compound-containing compounds with therapeutic potential?

A10: While this compound itself is not a marketed drug, its derivatives have shown potential for therapeutic applications. Further research is needed to explore their efficacy and safety profiles.

Q11: What are the limitations of current synthetic methods involving anthranils?

A11: Despite the significant progress, challenges remain in this compound chemistry:

Q12: How can computational chemistry contribute to the advancement of this compound research?

A12: Computational studies, such as DFT calculations, play a crucial role in understanding:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)

![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)